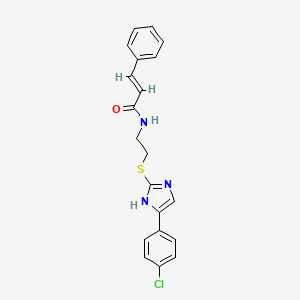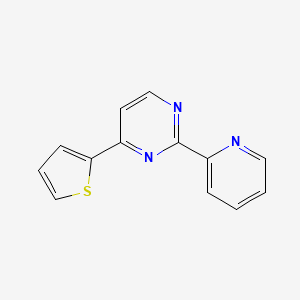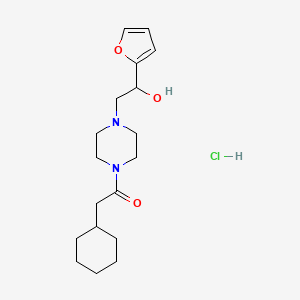
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3,5-dimethylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as 3-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one.
Scientific Research Applications
Multistep Synthesis and Organocatalysis
- The compound has been implicated in multistep synthetic routes and organocatalytic processes, showcasing its potential in constructing complex molecules. For instance, the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions demonstrates the utility of similar structural motifs in antibiotic synthesis (Bagley et al., 2005). Furthermore, the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions underline the importance of similar pyrrolidine derivatives in catalysis (Reyes-Rangel et al., 2016).
Material Science and Corrosion Inhibition
- In material science, derivatives of 1,2,3-triazole have shown promise as corrosion inhibitors for metals, suggesting that compounds with similar structural features could find applications in protecting materials from degradation. Research on triazole derivatives as corrosion inhibitors for mild steel in acidic mediums underscores the role of these compounds in industrial applications (Ma et al., 2017).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, pyrrolidine derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Pyrrolidine derivatives have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, pyrrolidine derivatives are well absorbed and distributed in the body, and they are metabolized by various enzymes in the liver .
Result of action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrrolidine derivatives have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the activity of pyrrolidine derivatives can be affected by the pH of the environment, as this can influence the protonation state of the molecule .
properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-7-12(2)9-13(8-11)15(20)18-6-3-14(10-18)19-16-4-5-17-19/h4-5,7-9,14H,3,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDJLBKUZUVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)N3N=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2585236.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)





![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2585248.png)
![4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2585249.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)
![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)